4-bromo-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
Overview
Description
4-Bromo-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H11BrN2O4S and a molecular weight of 371.21 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a sulfonamide group attached to a benzene ring. It is commonly used in pharmaceutical testing and research .
Preparation Methods
The synthesis of 4-bromo-N-(2-methyl-3-nitrophenyl)benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce the nitro group at the 3-position.
Bromination: The nitrated product is then brominated to introduce the bromine atom at the 4-position.
Coupling Reaction: The brominated nitro compound is coupled with benzenesulfonyl chloride under basic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Bromo-N-(2-methyl-3-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common reagents used in these reactions include palladium catalysts for substitution reactions, hydrogen gas for reduction reactions, and potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties and as a reference standard in pharmaceutical testing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-methyl-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate of the enzyme .
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-(2-methyl-3-nitrophenyl)benzenesulfonamide include:
4-Bromo-N-(2-methylphenyl)benzenesulfonamide: Lacks the nitro group, which affects its reactivity and applications.
4-Bromo-N-(3-nitrophenyl)benzenesulfonamide: Lacks the methyl group, which influences its chemical properties.
This compound: Contains different substituents on the benzene ring, affecting its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-(2-methyl-3-nitrophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c1-9-12(3-2-4-13(9)16(17)18)15-21(19,20)11-7-5-10(14)6-8-11/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIGVJIXBQFVRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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